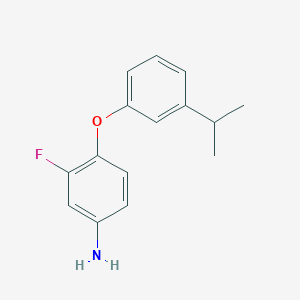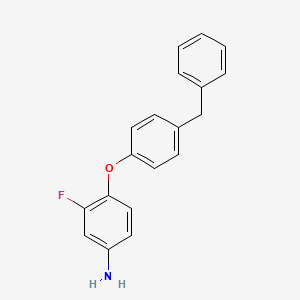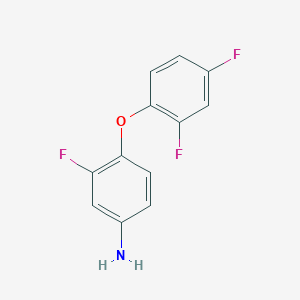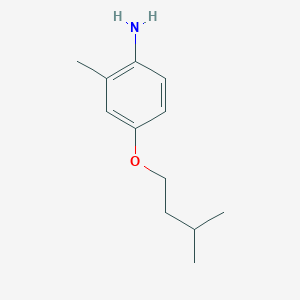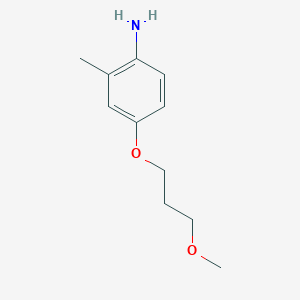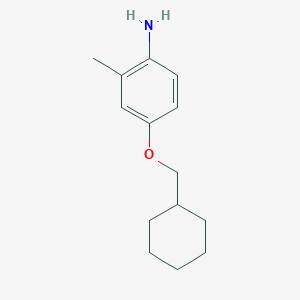
4-(Cyclohexylmethoxy)-2-methylaniline
概要
説明
4-(Cyclohexylmethoxy)-2-methylaniline is an organic compound characterized by the presence of a cyclohexylmethoxy group attached to an aniline ring
作用機序
Target of Action
The primary target of 4-(Cyclohexylmethoxy)-2-methylaniline is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and DNA replication .
Mode of Action
This compound interacts with its target, CDK2, through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound acts as an ATP-competitive inhibitor of CDK2, where the sulfonamide moiety is positioned close to a pair of lysine residues . This interaction results in changes in the activity of CDK2, thereby influencing the cell cycle .
Biochemical Pathways
cell cycle regulation pathways . CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle, and its inhibition could lead to cell cycle arrest .
Pharmacokinetics
Similar compounds have been shown to undergo hepatic metabolism, with cytochrome p450 enzymes playing a significant role . The impact of these properties on the bioavailability of this compound is currently unknown and would require further investigation.
Result of Action
The primary result of the action of this compound is the inhibition of CDK2, which can lead to cell cycle arrest . This could potentially halt the proliferation of cells, making this compound of interest in the study of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could impact the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or ions, could potentially interact with the compound and alter its efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethoxy)-2-methylaniline typically involves the reaction of 4-hydroxy-2-methylaniline with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(Cyclohexylmethoxy)-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aniline ring.
科学的研究の応用
4-(Cyclohexylmethoxy)-2-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
4-(Cyclohexylmethoxy)-2-methylaniline can be compared with other similar compounds, such as:
4-(Cyclohexylmethoxy)-2-nitroaniline: This compound has a nitro group instead of a methyl group, which can significantly alter its chemical and biological properties.
4-(Cyclohexylmethoxy)-2-chloroaniline:
4-(Cyclohexylmethoxy)-2-aminophenol: This compound has a hydroxyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
4-(cyclohexylmethoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFVTACINMWFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Dimethylamino)ethoxy]-3-methylaniline](/img/structure/B3173330.png)
![4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine](/img/structure/B3173332.png)
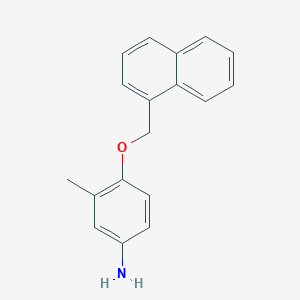
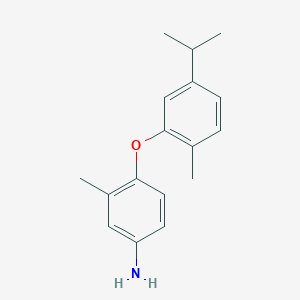
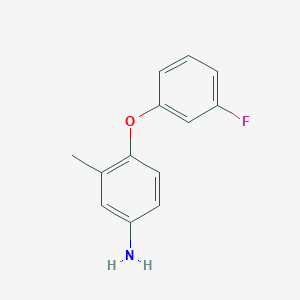
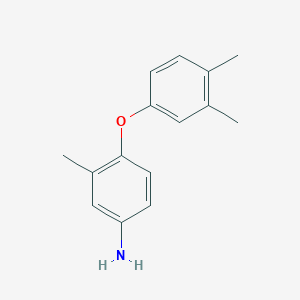
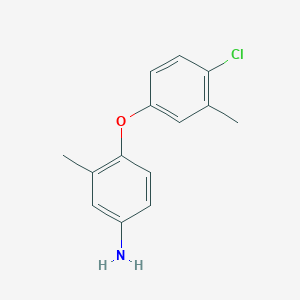
![4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine](/img/structure/B3173377.png)
![4-([1,1'-Biphenyl]-2-yloxy)-3-fluorophenylamine](/img/structure/B3173392.png)
